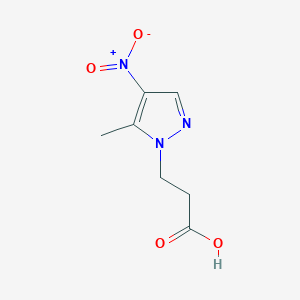

3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(5-methyl-4-nitropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-5-6(10(13)14)4-8-9(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXDCDBVUHQQRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401253125 | |

| Record name | 5-Methyl-4-nitro-1H-pyrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004644-54-5 | |

| Record name | 5-Methyl-4-nitro-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4-nitro-1H-pyrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous biologically active molecules.[1] Their unique structural features allow for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[2] The presence of a nitro group on the pyrazole ring, as in 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, often serves as a crucial synthetic intermediate for further molecular elaboration, making it a valuable building block in the synthesis of complex therapeutic agents.[1]

The propanoic acid substituent introduces a carboxylic acid functional group, which can be leveraged for various purposes, such as improving aqueous solubility, forming salts, or serving as a handle for conjugation to other molecules. The combination of the substituted pyrazole core and the propanoic acid side chain makes this compound a compelling candidate for exploration in drug discovery.

Physicochemical Properties

While experimental data for the target compound is scarce, its physicochemical properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value | Source/Analogy |

| Molecular Formula | C₇H₉N₃O₄ | Based on chemical structure |

| Molecular Weight | 199.16 g/mol | Based on chemical structure[3] |

| Appearance | Likely a white to pale yellow solid | Based on similar nitro-pyrazole compounds[1] |

| Melting Point | Expected to be in the range of 100-150 °C | Analogy with 3-methyl-4-nitro-1H-pyrazole (129-139 °C)[1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | The carboxylic acid group may confer some aqueous solubility, while the pyrazole ring is more lipophilic. |

| pKa | Estimated to be around 4-5 for the carboxylic acid | Typical range for carboxylic acids. |

Synthesis and Experimental Protocols

The synthesis of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid can be envisioned through a multi-step process, leveraging established methodologies for pyrazole synthesis and functionalization.[4][5] A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis would likely begin with the construction of the 5-methyl-1H-pyrazole ring, followed by N-alkylation with a propanoic acid precursor and subsequent nitration of the pyrazole core.

Caption: Proposed synthetic workflow for 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-methyl-1H-pyrazole

-

To a solution of pentane-2,4-dione in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the crude product by distillation or recrystallization to obtain 5-methyl-1H-pyrazole.

Step 2: N-Alkylation to form Ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate

-

In a flask containing a solution of 5-methyl-1H-pyrazole in an appropriate solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.

-

To this suspension, add ethyl 3-bromopropanoate dropwise.

-

Heat the reaction mixture and stir until the starting material is consumed.

-

After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Step 3: Nitration to form Ethyl 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoate

-

Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.

-

Slowly add the ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate to the cold nitrating mixture with vigorous stirring.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction to stir for a specified time at low temperature.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

-

Wash the organic layer with a sodium bicarbonate solution and brine, then dry and concentrate. Purify the product as needed.

Step 4: Hydrolysis to 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

-

Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction for the disappearance of the ester.

-

Once complete, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain the final product.

Potential Applications and Biological Activity

Nitro-substituted pyrazoles are precursors to a variety of biologically active compounds. The nitro group can be reduced to an amine, which can then be further functionalized.

Precursor for Bioactive Molecules

The title compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, aminopyrazole derivatives have been investigated as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease.[1]

Caption: Pathway from the title compound to potential bioactive molecules.

Antimicrobial and Anticancer Research

Numerous pyrazole derivatives have demonstrated significant antimicrobial and anticancer activities.[6][7] The presence of the nitro group and the overall molecular scaffold of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid suggest that it and its derivatives could be explored for these properties. The propanoic acid moiety could also be used to improve the pharmacokinetic profile of potential drug candidates.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is not available, general precautions for handling similar nitro-aromatic and acidic compounds should be followed.

| Hazard Category | Precautionary Measures | Reference Analogy |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[8] | General toxicity profile of substituted pyrazoles.[8][9] |

| Skin Corrosion/Irritation | Causes skin irritation.[9][10] Wear protective gloves and clothing.[11] | Many organic acids and nitro compounds are skin irritants.[9][12] |

| Eye Damage/Irritation | Causes serious eye irritation.[9][10] Wear eye and face protection.[11] | Corrosive nature of acidic compounds and irritation potential of nitro compounds.[9][12] |

| Respiratory Hazard | May cause respiratory irritation.[9][10] Avoid breathing dust/fumes/gas/mist/vapors/spray.[11] Use in a well-ventilated area.[8] | Common hazard for fine chemical powders.[8][9] |

| Handling and Storage | Store in a cool, dry, and well-ventilated place.[8] Keep container tightly closed.[13] Handle in accordance with good industrial hygiene and safety practices.[10] Wash hands thoroughly after handling.[9] | Standard laboratory procedures for chemical handling.[8][10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12] | Standard procedure for chemical waste.[12] |

Conclusion

3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid represents a promising, albeit not extensively documented, chemical entity with considerable potential in the field of medicinal chemistry. Its structural features, namely the versatile pyrazole core, the reactive nitro group, and the solubilizing propanoic acid side chain, make it an attractive starting point for the synthesis of novel compounds with diverse biological activities. This guide has provided a comprehensive overview based on the established chemistry of related compounds, offering a solid foundation for researchers to build upon in their quest for new therapeutic agents. Further experimental validation of the properties and synthetic routes outlined herein is warranted to fully unlock the potential of this intriguing molecule.

References

- Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. (2000-12-15).

- ChemScene. 3-(3-Methoxy-4-nitro-1h-pyrazol-1-yl)propanoic acid | 1005612-48-5.

- Fisher Scientific. SAFETY DATA SHEET.

- Angene Chemical. (2025-04-05). Safety Data Sheet.

- TargetMol. (2026-03-02). Safety Data Sheet.

- CymitQuimica. (2024-12-19). Safety Data Sheet.

- 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid | 796845-50-6.

- Sigma-Aldrich. Safety Data Sheet.

- SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.

- Benchchem. Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.

-

MDPI. (2025-09-18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][9][14]triazin-7(6H)-ones and Derivatives. Retrieved from

- ChemScene. 2-(5-Methyl-3-nitro-1h-pyrazol-1-yl)propanoic acid | 1005670-43-8.

- Cardiff University. Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) - -ORCA.

- Semantic Scholar. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYo8Q6Ez0pcAMGq7WJSOe6XmDGv8TzgW7egLNapnerUB1axewtASME0i7qY7KCTAzjIgVdpv-wnaJg_zV9V1jfD-oE4vBZbLodqb9l5a3qdvjB2ywJm-9exoElLitVBXWFlfNn3pclvxJ4T69dxnz6dX1OjHf4DbY0AhN5L31r_yka-DbETVNbS0uGLVgkkHiyp3H2WoaXZ6IuFbcvRQ7y0uGLVgkkHiyp3H2WoaXZ6IuFbcvRQ7y

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemscene.com [chemscene.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. targetmol.com [targetmol.com]

- 9. angenechemical.com [angenechemical.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. bio.vu.nl [bio.vu.nl]

- 12. fishersci.com [fishersci.com]

- 13. 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid | 796845-50-6 [sigmaaldrich.com]

- 14. chemscene.com [chemscene.com]

"3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid" molecular weight

An In-depth Technical Guide to 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid: Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Pyrazole scaffolds are foundational in the development of numerous therapeutic agents, and the incorporation of a nitro group can significantly modulate biological activity.[1][2][3] This document delineates the molecule's physicochemical properties, proposes a detailed synthetic pathway, and explores its potential applications based on structure-activity relationship (SAR) analyses of related nitropyrazole derivatives. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors.

Introduction

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in modern drug discovery.[2] This designation stems from its remarkable ability to serve as the core structure for a wide array of biologically active compounds.[3] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects.[1] Their versatility is due to the pyrazole ring's capacity to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with biological targets like enzymes and receptors.[1] Furthermore, the scaffold's physicochemical properties, including polarity, metabolic stability, and conformational rigidity, can be finely tuned through substitution, making it an indispensable tool for lead optimization in pharmaceutical research.[2]

Significance of Nitro-Substituted Heterocycles

The introduction of a nitro group onto a heterocyclic ring is a common strategy in medicinal chemistry to enhance or confer specific biological activities.[4] The strong electron-withdrawing nature of the nitro group can profoundly influence the electronic properties of the entire molecule, affecting its interaction with biological targets. Nitropyrazoles, in particular, have been the subject of extensive research, leading to the development of compounds with notable antimicrobial and antifungal properties.[4][5][6] However, the presence of a nitro group can also be associated with potential genotoxicity through bioreductive activation mechanisms, a critical consideration in drug design and development.[7]

Profile of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a derivative that combines the privileged pyrazole scaffold with a reactive nitro group and a propanoic acid side chain. This unique combination of functional groups suggests significant potential as both a biologically active molecule and a versatile synthetic intermediate. The carboxylic acid moiety provides a convenient handle for creating libraries of amides and esters for SAR studies, while the nitropyrazole core confers the potential for targeted biological activity. This guide aims to provide a detailed technical foundation for this compound, covering its fundamental properties, a logical synthetic approach, and its prospective applications.

Physicochemical and Structural Properties

The molecular structure of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid dictates its chemical behavior and biological potential. The key properties are summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₉N₃O₄ | - |

| Molecular Weight | 199.16 g/mol | Calculated (Isomer data from[8]) |

| IUPAC Name | 3-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid | - |

| CAS Number | Not available | - |

| Topological Polar Surface Area (TPSA) | 98.26 Ų | Predicted (Based on isomer[8]) |

| Predicted LogP | 0.75 | Predicted (Based on isomer[8]) |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 5 | Calculated |

| Rotatable Bonds | 3 | Calculated |

The structure features an N-substituted pyrazole, where the propanoic acid chain is attached to the N1 position. The nitro group at the C4 position and the methyl group at the C5 position define its specific isomerism. The propanoic acid side chain introduces an acidic center, making the compound's solubility pH-dependent and providing a key site for further chemical modification.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical and efficient synthesis of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid can be achieved via a Michael addition reaction, a common method for the N-alkylation of pyrazoles.[9] This approach involves the reaction of the parent heterocycle, 5-methyl-4-nitro-1H-pyrazole, with an acrylate ester, followed by hydrolysis of the resulting ester to yield the target carboxylic acid. This method is advantageous as it proceeds under relatively mild conditions and is amenable to scale-up.

Synthesis Workflow Diagram

The proposed two-step synthesis is illustrated below.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Exemplary)

Step 1: Synthesis of Ethyl 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoate

-

To a solution of 5-methyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous toluene, add ethyl acrylate (1.2 eq).

-

Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).

-

Heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl ester intermediate.

Step 2: Hydrolysis to 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

-

Dissolve the purified ethyl ester (1.0 eq) from the previous step in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours, monitoring the disappearance of the ester by TLC.

-

Once the hydrolysis is complete, cool the mixture in an ice bath and acidify to a pH of ~2 using dilute hydrochloric acid (e.g., 2 M HCl).

-

The product will precipitate upon acidification. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold water to remove inorganic salts and dry under vacuum to afford the final product, 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

Anticipated Spectroscopic Characterization

-

¹H NMR: Expected signals would include a singlet for the methyl group protons (~2.5 ppm), two triplets for the diastereotopic methylene protons of the propanoic acid chain (~3.0 ppm and ~4.5 ppm), a singlet for the pyrazole ring proton (~8.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

-

¹³C NMR: Characteristic signals would appear for the methyl carbon, the two methylene carbons, the pyrazole ring carbons (with the C-NO₂ carbon being significantly downfield), and the carbonyl carbon of the carboxylic acid (~170-180 ppm).

-

IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the carboxylic acid (~3000 cm⁻¹, broad), the C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1550 and ~1350 cm⁻¹), and C=N/C=C stretches from the pyrazole ring.

-

Mass Spectrometry (ESI-): The primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z corresponding to a mass of approximately 198.05.

Potential Applications in Drug Discovery

Antimicrobial and Antifungal Potential

Research on related nitropyrazole and nitrosopyrazole derivatives has demonstrated significant antifungal activity.[5] For instance, certain 4-nitroso-pyrazolyl-isoxazoles showed high potency against Cryptococcus neoformans, with the nitroso (or nitro) group at position 4 being essential for activity.[5] This suggests that 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a strong candidate for screening against fungal and bacterial pathogens.

Anti-inflammatory and Kinase Inhibition Activity

The pyrazole scaffold is a core component of several successful anti-inflammatory drugs, such as celecoxib.[3] Many pyrazole-containing compounds function by inhibiting key enzymes in inflammatory pathways, such as kinases.[2] The structural features of the title compound align with those of known kinase inhibitors, making it a valuable lead for development in oncology and inflammation research.

Utility as a Versatile Synthetic Intermediate

The terminal carboxylic acid group is a key feature that enhances the compound's utility. It serves as a reactive handle for the synthesis of a diverse library of derivatives through standard coupling reactions (e.g., amide bond formation with various amines, esterification). This allows for systematic exploration of the structure-activity relationship by modifying the propanoic acid tail to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its structure combines the pharmacologically privileged pyrazole nucleus with a bio-active nitro group and a synthetically versatile carboxylic acid side chain. Based on the established biological activities of related nitropyrazoles, this compound is a promising candidate for screening and development as an antimicrobial or anti-inflammatory agent. The straightforward synthetic pathway proposed herein provides a reliable method for its preparation, enabling further investigation and the generation of derivative libraries to fuel future drug discovery programs.

References

- Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. PubMed.

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. Research & Reviews: Journal of Medicinal and Organic Chemistry.

- 3-(5-methyl-1H-pyrazol-3-yl)propionic acid-d6 (MPP). Lumiprobe.

- pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development.

- 3-(3-Methoxy-4-nitro-1h-pyrazol-1-yl)propanoic acid. ChemScene.

- 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid. Sigma-Aldrich.

- Nitropyrazoles (review).

- Nitro-Group-Containing Drugs.

- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.

- 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid. Santa Cruz Biotechnology.

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][5]triazin-7(6H)-ones and Derivatives. MDPI.

- 2-(5-Methyl-3-nitro-1h-pyrazol-1-yl)propanoic acid. ChemScene.

- Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.

Sources

- 1. rroij.com [rroij.com]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemscene.com [chemscene.com]

- 9. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]

Synthesis and Characterization of 3-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic Acid: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Mechanistic causality, regioselective synthesis, and self-validating experimental protocols.

Introduction & Pharmacological Relevance

The compound 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a highly valuable bifunctional building block in modern medicinal chemistry. The nitropyrazole scaffold is frequently utilized as a precursor for complex heterocyclic active pharmaceutical ingredients (APIs), including Leucine-rich repeat kinase 2 (LRRK2) inhibitors targeted for Parkinson's disease[1] and Phosphodiesterase 1 (PDE1) inhibitors for psychiatric and cognitive disorders[2].

The strategic placement of the propanoic acid moiety at the N1 position and the methyl group at the C5 position allows for downstream peptide coupling or cyclization. Furthermore, the nitro group serves as a robust, masked amine that can be selectively reduced via catalytic hydrogenation post-coupling, enabling late-stage functionalization.

Retrosynthetic Analysis & Mechanistic Causality

The primary synthetic challenge in accessing 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid lies in the regioselectivity of the N-alkylation step .

The starting material, 3-methyl-4-nitro-1H-pyrazole, exists in a dynamic tautomeric equilibrium with 5-methyl-4-nitro-1H-pyrazole[3]. Deprotonation by a base yields a delocalized pyrazolide anion. When this anion reacts with an electrophile (such as ethyl 3-bromopropanoate), alkylation can occur at either nitrogen atom:

-

Kinetic/Thermodynamic Major Product (N1-Alkylation): Attack occurs at the nitrogen furthest from the methyl group, avoiding steric clash. This yields the 3-methyl regioisomer[4].

-

Sterically Hindered Minor Product (N2-Alkylation): Attack occurs at the nitrogen adjacent to the methyl group, yielding the target 5-methyl regioisomer[3].

Because standard base-catalyzed alkylation heavily favors the 3-methyl isomer due to steric hindrance, the synthesis requires a scalable alkylation followed by rigorous chromatographic separation to isolate the target 5-methyl ester, which is subsequently saponified[5].

Figure 1: Mechanistic pathway illustrating the regioselectivity of pyrazole N-alkylation.

Experimental Workflow & Protocols

The following self-validating protocol ensures high-fidelity synthesis and isolation of the target compound.

Figure 2: Two-step synthetic workflow for 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

Phase 1: Regioselective N-Alkylation and Isolation

Objective: Synthesize and isolate ethyl 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoate.

-

Deprotonation: Charge a flame-dried round-bottom flask with 3(5)-methyl-4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (0.5 M). Add finely ground anhydrous K₂CO₃ (2.0 eq) portion-wise at 0 °C. Stir for 30 minutes at room temperature.

-

Alkylation: Introduce ethyl 3-bromopropanoate (1.2 eq) dropwise. Elevate the temperature to 60 °C and stir for 6 hours.

-

Causality: Heating overcomes the activation energy barrier for the sterically hindered N2-alkylation pathway, slightly improving the yield of the target 5-methyl isomer[4].

-

-

Workup (Self-Validation): Cool the mixture, quench with ice water, and extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x).

-

Validation Check: The LiCl wash is critical to quantitatively remove residual DMF, which would otherwise co-elute and disrupt chromatographic separation.

-

-

Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes). The 5-methyl regioisomer typically elutes after the less polar 3-methyl isomer.

Phase 2: Saponification (Ester Hydrolysis)

Objective: Cleave the ethyl ester to yield the final propanoic acid.

-

Hydrolysis: Dissolve the purified ethyl 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoate (1.0 eq) in a THF/H₂O mixture (3:1 v/v, 0.2 M). Add LiOH·H₂O (3.0 eq) and stir at ambient temperature for 3 hours.

-

Causality: LiOH provides a mild hydroxide source that selectively saponifies the aliphatic ester without degrading the electron-deficient nitropyrazole core[2].

-

-

Solvent Removal: Evaporate the THF under reduced pressure.

-

Validation Check: Removing THF prevents the organic solvent from solubilizing the product during the subsequent aqueous precipitation step.

-

-

Acidification: Cool the aqueous residue to 0 °C and carefully acidify with 1M HCl to pH 2–3.

-

Causality: The pKa of the propanoic acid moiety is ~4.8; dropping the pH below 3 ensures full protonation, driving the precipitation of the target compound.

-

-

Isolation: Filter the resulting precipitate, wash with cold water, and dry in vacuo to afford 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid as a white to pale-yellow solid[2].

Quantitative Data & Analytical Characterization

Differentiating the 3-methyl and 5-methyl regioisomers is a common pitfall. While 1H NMR provides distinct chemical shifts, Heteronuclear Multiple-Bond Correlation (HMBC) NMR is the definitive analytical technique for unambiguous structural assignment[5].

In the target 5-methyl isomer, the N-CH₂ protons will show a strong ³J correlation to the C5 quaternary carbon (attached to the methyl group). Conversely, in the 3-methyl isomer, the N-CH₂ protons correlate to the C5 methine (CH) proton[5].

Table 1: Comparative Analytical Data for Regioisomers

| Property | 3-Methyl Isomer (Major Byproduct) | 5-Methyl Isomer (Target Intermediate) |

| Regiochemistry | N1-alkylated (far from CH₃) | N2-alkylated (near CH₃) |

| Typical Reaction Yield | 65% - 75% | 15% - 25% |

| TLC Retention (Rf) | ~0.5 (Hexanes/EtOAc 1:1) | ~0.3 (Hexanes/EtOAc 1:1) |

| ¹H NMR (Pyrazole C-H) | ~8.10 ppm (s, 1H, H-5) | ~8.05 ppm (s, 1H, H-3) |

| HMBC Correlation | N-CH₂ correlates to C5 (CH) | N-CH₂ correlates to C5 (C-CH₃) |

Conclusion

The synthesis of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid requires a deep understanding of pyrazole tautomerism and the steric constraints governing N-alkylation. By employing a controlled K₂CO₃/DMF alkylation system followed by rigorous chromatographic separation and mild LiOH saponification, researchers can reliably isolate this sterically hindered, highly valuable pharmaceutical intermediate.

References

1.[2] Flynn, D. L., Ahn, Y. M., Caldwell, T., & Vogeti, L. (2020). Heteroarylaminopyrimidine Amide Autophagy Inhibitors. U.S. Patent Application Publication No. US 2020/0354346 A1. Google Patents. 2 2.[1] LRRK2 Inhibitors Patent Family. (2021). N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof. WIPO Publication No. WO2021080929A1. Google Patents. 1 3.[3] BenchChem Technical Support. (2025). Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole. BenchChem. 3 4.[5] Wright, et al. (2021). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Thieme Connect. 5 5.[4] Journal of Molecular Modeling. (2018). Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study. ResearchGate. 4

Sources

- 1. WO2021080929A1 - N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Foreword: The Imperative for Rigorous Characterization

In the landscape of modern drug discovery and materials science, the pyrazole scaffold remains a cornerstone of heterocyclic chemistry. Its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anti-tumor properties.[1][2] The subject of this guide, 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, combines the versatile pyrazole core with a nitro group—a powerful modulator of electronic properties and a key pharmacophore—and a propanoic acid side chain, which can enhance solubility and provide a handle for further derivatization.

The precise elucidation of its molecular structure is not merely an academic exercise; it is a prerequisite for understanding its chemical reactivity, predicting its biological interactions, and ensuring its purity and stability in pharmaceutical formulations. This guide provides an in-depth analysis of the key spectroscopic techniques required to unequivocally confirm the identity and structure of this compound. We will explore the "why" behind the experimental choices and interpret the resulting data through the lens of fundamental chemical principles, offering a self-validating framework for researchers.

Molecular Architecture and Expected Spectroscopic Signatures

Before delving into the instrumental data, a foundational analysis of the molecule's structure is essential. This allows us to form hypotheses that our experimental data will either confirm or refute.

The molecule, with a molecular formula of C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol , is composed of several key functional groups and structural motifs:[3]

-

A Substituted Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at positions 1, 4, and 5.

-

A Nitro Group (-NO₂): An electron-withdrawing group attached to the C4 position of the pyrazole ring.

-

A Methyl Group (-CH₃): Attached to the C5 position of the pyrazole ring.

-

A Propanoic Acid Side Chain: Attached to the N1 position of the pyrazole ring, providing a carboxylic acid (-COOH) functional group.

This architecture dictates the specific signals we anticipate in each spectroscopic analysis.

Caption: Molecular structure of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy detects the absorption of radiofrequency energy by hydrogen nuclei (protons) in a strong magnetic field. The precise frequency at which a proton resonates is its "chemical shift" (δ), which is highly sensitive to the local electronic environment. Protons in electron-poor (deshielded) environments resonate at higher chemical shifts (downfield), while those in electron-rich (shielded) environments resonate at lower chemical shifts (upfield). Coupling between adjacent, non-equivalent protons causes signal splitting (multiplicity), providing direct evidence of atomic connectivity.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference.

-

Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay.

Data Interpretation and Predicted Spectrum:

Based on the molecular structure, we predict five distinct signals:

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often exchanges with residual water, leading to a broad signal. |

| ~8.5 - 9.0 | Singlet | 1H | C3-H | This is the sole proton on the pyrazole ring. Its position is significantly downfield due to the aromaticity of the ring and the strong electron-withdrawing effect of the adjacent nitro group. |

| ~4.4 - 4.6 | Triplet | 2H | N-CH₂ -CH₂-COOH | These protons are adjacent to the pyrazole nitrogen (N1), which is an electron-withdrawing environment. They are split into a triplet by the neighboring CH₂ group. |

| ~2.8 - 3.0 | Triplet | 2H | N-CH₂-CH₂ -COOH | These protons are adjacent to the carbonyl group and are deshielded, but less so than the N-CH₂ protons. They are split into a triplet by their N-CH₂ neighbors. |

| ~2.5 - 2.7 | Singlet | 3H | -CH₃ | The methyl group protons are attached to the pyrazole ring. As they have no adjacent non-equivalent protons, they appear as a sharp singlet. |

Note: Predicted chemical shifts are based on standard functional group values and data from structurally similar pyrazole derivatives.[4][5]

¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR provides a map of the carbon backbone. Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of a carbon is also dependent on its electronic environment, with carbons attached to electronegative atoms or participating in double/triple bonds appearing further downfield.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Record the spectrum on the same spectrometer, typically using a broadband proton-decoupled pulse sequence to ensure each carbon signal appears as a singlet, simplifying the spectrum.

Data Interpretation and Predicted Spectrum:

We predict seven distinct carbon signals:

| Predicted δ (ppm) | Assignment | Rationale |

| ~172 | C =O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| ~148 | C 5-CH₃ | The C5 carbon of the pyrazole ring is substituted with a methyl group and is part of the aromatic system. |

| ~140 | C 3-H | The C3 carbon is also part of the aromatic ring and is deshielded. |

| ~135 | C 4-NO₂ | The C4 carbon is directly attached to the strongly electron-withdrawing nitro group, causing a significant downfield shift. Its signal may be broadened or have a lower intensity due to the quadrupolar moment of the attached nitrogen. |

| ~48 | N-CH₂ | This methylene carbon is attached to the electronegative nitrogen atom of the pyrazole ring. |

| ~33 | -CH₂- COOH | The methylene carbon adjacent to the carbonyl group. |

| ~12 | -CH₃ | The methyl carbon, being a simple sp³ hybridized carbon, will appear in the most upfield region of the spectrum. |

Note: These predictions are derived from established ranges for functional groups and data reported for similar heterocyclic structures.[4]

Caption: Standardized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle & Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for identifying their presence or absence. For this molecule, we are particularly interested in confirming the carboxylic acid and nitro groups.

Experimental Protocol:

-

Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet must be recorded first and subtracted from the sample spectrum.

Data Interpretation and Predicted Spectrum:

| Predicted Frequency (cm⁻¹) | Vibration Type | Assignment | Rationale |

| 3300 - 2500 (broad) | O-H Stretch | -COOH | The O-H bond of the carboxylic acid exhibits a very broad and characteristic absorption due to strong hydrogen bonding. |

| ~1710 | C=O Stretch | -COOH | A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid. |

| 1560 - 1520 | Asymmetric N-O Stretch | -NO₂ | A strong absorption band characteristic of the asymmetric stretching of the nitro group conjugated with an aromatic ring. |

| 1360 - 1320 | Symmetric N-O Stretch | -NO₂ | Another strong absorption band for the symmetric stretching of the nitro group.[6] |

| 3000 - 2850 | C-H Stretch | Aliphatic CH₂, CH₃ | Stretching vibrations for the sp³ C-H bonds in the propanoic acid chain and methyl group. |

The presence of these distinct bands provides compelling evidence for the key functional groups within the molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle & Rationale: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the molecular formula. The fragmentation pattern observed can also provide clues about the molecule's structure.

Experimental Protocol:

-

Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the solution into the mass spectrometer using an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like this one, typically yielding the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

-

Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

Data Interpretation and Predicted Spectrum:

-

Molecular Ion: The molecular formula is C₇H₉N₃O₄.

-

Exact Mass: 199.0593 g/mol .

-

Positive Mode (ESI+): Expect a prominent peak for the protonated molecule [M+H]⁺ at m/z 200.0666 .

-

Negative Mode (ESI-): Expect a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 198.0522 .

-

-

Key Fragmentation:

-

Loss of -COOH (45 Da): A common fragmentation for carboxylic acids is the loss of the carboxyl group, which would lead to a fragment ion at m/z ~154 .

-

Loss of -NO₂ (46 Da): The nitro group can also be lost, resulting in a fragment at m/z ~153 .

-

Observing the correct high-resolution mass for the molecular ion is the most critical piece of data from this technique, providing definitive confirmation of the elemental composition.

UV-Visible Spectroscopy: Probing the Electronic System

Principle & Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is sensitive to conjugated systems and chromophores. The nitro-substituted pyrazole ring constitutes a significant chromophore.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or acetonitrile.

-

Acquisition: Record the absorbance spectrum, typically from 200 to 800 nm, using a dual-beam UV-Vis spectrophotometer with the pure solvent as a reference.

Data Interpretation: Pyrazole derivatives often exhibit absorption bands in the UV region.[7][8][9] The presence of the nitro group, a strong auxochrome and part of the conjugated system, is expected to cause a bathochromic (red) shift of the absorption maximum (λₘₐₓ). We would anticipate a strong absorption band in the range of 270-350 nm , corresponding to the π → π* transitions within the nitro-pyrazole aromatic system.

Conclusion: A Unified Structural Portrait

No single technique can provide a complete structural picture. The true power of spectroscopic analysis lies in the synthesis of data from multiple, complementary methods. The ¹H and ¹³C NMR data establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of critical functional groups (-COOH, -NO₂). High-resolution mass spectrometry validates the elemental formula. Finally, UV-Vis spectroscopy provides insight into the electronic nature of the molecule.

Together, these techniques provide a rigorous, self-validating dossier that unequivocally confirms the structure of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, enabling its confident use in research and development.

References

-

ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole...[Link]

-

Bentham Science. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. (2021-10-01). [Link]

-

MDPI. Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023-09-09). [Link]

-

ResearchGate. UV–Vis spectra of compounds 11a – 11k. [Link]

-

RSC Publishing. Recent progress in chemosensors based on pyrazole derivatives. (2020-05-22). [Link]

-

ResearchGate. Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. (2024-05-07). [Link]

-

PubChemLite. 3-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)propanoic acid. [Link]

-

MDPI. 5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties. (2023-11-30). [Link]

-

PMC. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][10][11]triazin-7(6H). (2025-09-18). [Link]

-

PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024-11-22). [Link]

-

SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025-04-15). [Link]

-

MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019-12-20). [Link]

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

Structural Elucidation and NMR Spectroscopic Analysis of 3-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic Acid

Executive Summary

3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a critical synthetic intermediate used extensively in the development of heterocyclyl pyrazolopyrimidine analogues, which serve as selective Janus kinase (JAK) inhibitors and autophagy modulators [1]. Due to the asymmetric nature of the 5-methyl-4-nitro-1H-pyrazole precursor, N-alkylation typically yields a mixture of 1,3- and 1,5-regioisomers. Definitive structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy is paramount to ensure the correct regiochemistry is carried forward in drug development pipelines. This technical guide provides an authoritative, in-depth framework for the NMR spectroscopic analysis of this specific regioisomer.

Synthesis and Regiochemical Control

The synthesis of the title compound generally involves the N-alkylation of 5-methyl-4-nitro-1H-pyrazole with a propanoic acid derivative (such as 3-bromopropanoic acid, or via aza-Michael addition to an acrylate followed by hydrolysis) [1]. The presence of the methyl group at the 5-position (which tautomerizes to the 3-position in the unalkylated state) creates a distinct steric and electronic bias. While the less sterically hindered 1,3-isomer is often the kinetic product, the 1,5-isomer (the title compound) is also formed and must be isolated via rigorous chromatographic separation.

Synthesis and chromatographic separation workflow of pyrazole regioisomers.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid in DMSO-d₆ at 400 MHz provides distinct resonances that confirm its molecular architecture. Understanding the causality behind these chemical shifts is crucial for accurate interpretation.

-

C3-H (Pyrazole): The most deshielded proton appears as a sharp singlet around δ 8.24 ppm. This profound downfield shift is caused by the strong electron-withdrawing nature of the adjacent nitro group at C4, combined with the anisotropic deshielding effect of the heteroaromatic pyrazole ring [2].

-

N1-CH₂ (α-methylene): Appears as a triplet at δ 4.35 ppm. The high electronegativity of the pyrazole N1 atom deshields these protons significantly compared to a standard aliphatic chain.

-

CH₂-COOH (β-methylene): Appears as a triplet at δ 2.85 ppm, coupling with the α-methylene protons (³J = 6.8 Hz).

-

C5-CH₃ (Methyl): Observed as a singlet at δ 2.65 ppm. Its position is slightly more downfield than a typical allylic methyl due to the combined inductive effects of the N1 atom and the C4-nitro group.

-

COOH (Carboxylic Acid): A broad singlet typically observed >12.0 ppm, highly dependent on sample concentration and temperature due to intermolecular hydrogen bonding dynamics.

Table 1: ¹H NMR Data Summary (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~12.30 | Broad Singlet (br s) | - | 1H | -COOH |

| 8.24 | Singlet (s) | - | 1H | Pyrazole C3-H |

| 4.35 | Triplet (t) | 6.8 | 2H | N1-CH₂ |

| 2.85 | Triplet (t) | 6.8 | 2H | CH₂-COOH |

| 2.65 | Singlet (s) | - | 3H | C5-CH₃ |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum (100 MHz, DMSO-d₆) further corroborates the structure, exhibiting seven distinct carbon environments [3]. The attachment of the nitro group at C4 significantly impacts the relaxation time of that specific quaternary carbon, often resulting in a lower intensity peak that requires optimized acquisition parameters.

Table 2: ¹³C NMR Data Summary (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality / Notes |

| 172.5 | Quaternary (C=O) | Carboxylic Acid | Highly deshielded carbonyl carbon. |

| 142.0 | Quaternary (C) | Pyrazole C5 | Deshielded by adjacent N1 and methyl substitution. |

| 133.0 | Tertiary (CH) | Pyrazole C3 | Aromatic carbon adjacent to N2. |

| 131.5 | Quaternary (C) | Pyrazole C4 | Substituted by electron-withdrawing -NO₂ group. |

| 45.5 | Secondary (CH₂) | N1-CH₂ | Aliphatic carbon directly bound to nitrogen. |

| 33.8 | Secondary (CH₂) | CH₂-COOH | Aliphatic carbon alpha to the carbonyl. |

| 11.5 | Primary (CH₃) | C5-CH₃ | Pyrazole-bound methyl group. |

2D NMR Techniques for Regioisomer Confirmation

To unequivocally differentiate the 1,5-isomer from the 1,3-isomer, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC maps long-range (²J and ³J) proton-carbon couplings.

In the 1,5-isomer, the N1-CH₂ protons (δ 4.35) show a strong ³J correlation to the C5 carbon (δ 142.0). Furthermore, the C5-methyl protons (δ 2.65) exhibit a ²J correlation to C5 and a ³J correlation to C4 (δ 131.5). Crucially, the absence of a ³J correlation between the N1-CH₂ protons and the C3 carbon confirms the 1,5-substitution pattern, as such a correlation would be prominent in the 1,3-isomer.

Key HMBC correlations utilized to definitively assign the 1,5-regioisomer structure.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and quantitative reliability, the following step-by-step methodology must be strictly adhered to during NMR acquisition.

Step 1: Sample Preparation

-

Weigh exactly 15–20 mg of the highly purified 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

-

Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal chemical shift reference (0.00 ppm).

-

Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring no particulates or air bubbles are present in the active volume.

Step 2: Instrument Calibration & Tuning

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer to the deuterium resonance of the DMSO-d₆ solvent to prevent field drift.

-

Tune and match the probe specifically to the impedance of the sample to maximize the signal-to-noise ratio (SNR).

-

Shim the magnetic field (Z1–Z5) until the solvent residual peak exhibits a symmetrical Lorentzian line shape with a half-height width of <1.0 Hz.

Step 3: ¹H NMR Acquisition

-

Pulse Sequence: Standard 30° excitation pulse (zg30).

-

Relaxation Delay (D1): Set to 2.0 seconds. Causality: This ensures complete longitudinal relaxation (

) of all protons, allowing for accurate, quantitative integration of the signals. -

Scans (NS): 16 to 32 scans.

Step 4: ¹³C NMR Acquisition

-

Pulse Sequence: Power-gated decoupling (zgpg30) to remove proton splitting while minimizing sample heating from the decoupling channel.

-

Relaxation Delay (D1): Set to 3.0–5.0 seconds. Causality: Quaternary carbons (especially C4-NO₂ and C=O) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 is mandatory to observe these signals with sufficient intensity.

-

Scans (NS): 512 to 1024 scans, depending on exact sample concentration.

Step 5: Data Processing

-

Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation.

-

Manually correct the phase (zero and first-order) and apply a polynomial baseline correction.

-

Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.

Conclusion

The structural validation of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid requires a rigorous analytical approach due to the high probability of regioisomer formation during synthesis. By leveraging 1D ¹H and ¹³C NMR alongside 2D HMBC techniques, researchers can definitively map the connectivity of the pyrazole core. Adhering to the strict experimental protocols outlined in this guide ensures that the spectroscopic data acts as a self-validating system, guaranteeing the structural integrity of this crucial intermediate in downstream drug development.

References

- US Patent Office. (2015). Heterocyclyl pyrazolopyrimidine analogues as selective JAK inhibitors (US9040545B2).

-

Abboud, J. L. M., et al. (1989). Solvent effects on the carbon-13 NMR parameters (δ carbon-13 chemical shifts and hydrogen-carbon-13 coupling constants) of 1-methylpyrazole and 1-methylimidazole. ResearchGate.[Link]

-

Kanishchev, O. S., et al. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. Clockss Archive. [Link]

The Pyrazole Scaffold: A Privileged Framework for Targeting Key Mediators of Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have rendered it a "privileged scaffold" in drug discovery.[1][2] This structural versatility allows for the generation of diverse chemical libraries with a wide range of pharmacological activities.[3] Numerous pyrazole-containing drugs have received FDA approval for treating a variety of conditions, underscoring the clinical significance of this heterocyclic motif.[3] This guide provides a comprehensive overview of the key therapeutic targets of pyrazole compounds, with a focus on kinases, G-protein coupled receptors (GPCRs), and enzymes. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental workflows used to validate these interactions, offering a technical resource for the rational design of next-generation pyrazole-based therapeutics.

I. Protein Kinases: A Major Battlefield for Pyrazole-Based Inhibitors

Protein kinases, which regulate a vast number of cellular processes, are a prominent and well-established class of targets for pyrazole compounds.[4] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a focal point for therapeutic intervention.[5] Pyrazole-based inhibitors have been successfully developed to target a wide array of kinases, often exhibiting high potency and selectivity.

A. Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

CDKs are key regulators of cell cycle progression, and their aberrant activity is a common feature of cancer. Pyrazole derivatives have emerged as potent inhibitors of CDKs, particularly CDK2.[5]

-

Mechanism of Action: Pyrazole-based CDK inhibitors typically function as ATP-competitive ligands, binding to the active site of the kinase and preventing the phosphorylation of its substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest, primarily at the G1/S phase, and the induction of apoptosis.[6]

-

Structure-Activity Relationship (SAR): SAR studies have revealed that substitutions on the pyrazole ring significantly influence the inhibitory activity. For instance, certain derivatives with specific substitutions have demonstrated enhanced potency against CDK2.[5] The introduction of a piperazine moiety at one position and a phenyl group at another on the pyrazole scaffold has been shown to be a key structural feature for potent CDK2 inhibition in some series.

-

Quantitative Data: The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against CDK2 and their anti-proliferative effects on cancer cell lines.

| Compound Class | Specific Compound | Target | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference(s) |

| Indole-Pyrazole Hybrid | Compound 34 | CDK2 | 0.095 | HCT116, MCF7, HepG2, A549 | < 23.7 | [5] |

| Pyrazole Derivative | Compound 36 | CDK2 | 0.199 | HepG2, MCF7, HeLa | 3.53 - 6.71 | [5] |

| Pyrazolo[1,5-a]pyrimidine | Compound 30 | CDK2/cyclin A2 | 60% inhibition at 10 µM | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 | [5] |

B. Receptor Tyrosine Kinases (RTKs): Intercepting Growth Signals

RTKs are cell surface receptors that play a crucial role in cellular signaling pathways that govern cell growth, differentiation, and survival. Many pyrazole derivatives have been developed as inhibitors of RTKs such as EGFR and VEGFR-2.[5]

-

Mechanism of Action: These inhibitors bind to the intracellular kinase domain of the RTK, blocking autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This disruption of signaling ultimately leads to decreased cell proliferation and survival.

-

Quantitative Data:

| Compound Class | Specific Compound | Target | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference(s) |

| Benzoxazine-Pyrazole Hybrid | Compound 23 | EGFR | 0.5132 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [5] |

| Pyrazolone-Pyrazole Derivative | Compound 27 | VEGFR-2 | 0.828 | MCF7 | 16.50 | [5] |

C. Other Kinase Targets

The versatility of the pyrazole scaffold has enabled the targeting of a broad range of other kinases, including:

-

p38 MAP Kinase: Pyrazole-based inhibitors have been designed based on the crystal structure of the enzyme, leading to potent and in vivo active compounds for inflammatory diseases.[7]

-

Akt1: Pyrazole derivatives have shown potent inhibition of Akt1, a key node in the PI3K signaling pathway, with IC50 values in the nanomolar range.[4]

-

Aurora A Kinase: Pyrazole-based compounds have been identified as promising inhibitors of Aurora A kinase, a critical regulator of mitosis, with potent anti-proliferative activity.[4]

II. G-Protein Coupled Receptors (GPCRs): Modulating Cellular Communication

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs. Pyrazole-containing compounds have been successfully developed as modulators of several GPCRs, acting as either antagonists or inverse agonists.

A. Cannabinoid Receptors (CB1 and CB2): Targeting the Endocannabinoid System

The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes. Pyrazole derivatives, most notably Rimonabant (a CB1 antagonist/inverse agonist), have played a significant role in the exploration of this system.

-

Mechanism of Action: Pyrazole-based antagonists bind to the cannabinoid receptors, preventing the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol. This blocks the downstream signaling cascades, which are primarily coupled to Gi/o proteins.[8][9] Inhibition of CB1 receptor signaling leads to a decrease in the inhibition of adenylyl cyclase, resulting in increased cAMP levels.[8][10] It can also modulate ion channels and MAP kinase pathways.[8][9]

-

Signaling Pathway:

Caption: Pyrazole antagonists block cannabinoid receptor signaling.

B. Adenosine Receptors: Fine-Tuning Neuromodulation

Adenosine receptors (A1, A2A, A2B, and A3) are involved in various physiological processes, particularly in the central nervous system and cardiovascular system. Pyrazole-based compounds have been developed as potent and selective antagonists for different adenosine receptor subtypes.

-

Mechanism of Action: By blocking the binding of adenosine, these antagonists can modulate downstream signaling pathways. For instance, A1 and A3 receptor antagonists will prevent the Gi/o-mediated inhibition of adenylyl cyclase, while A2A and A2B antagonists will block the Gs-mediated stimulation of adenylyl cyclase.[11] This modulation of cAMP levels has significant implications for neuronal excitability and inflammation.[12][13]

III. Enzymes: Inhibiting Catalytic Processes

The pyrazole scaffold has also proven to be an effective framework for the design of inhibitors targeting a variety of enzymes.

A. Cyclooxygenase (COX) Enzymes: Combating Inflammation

The discovery of celecoxib, a selective COX-2 inhibitor, highlighted the therapeutic potential of pyrazole-based anti-inflammatory agents.[2]

-

Mechanism of Action: Pyrazole-based COX-2 inhibitors selectively bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[14] The selectivity for COX-2 over COX-1 is a crucial feature that reduces the gastrointestinal side effects associated with non-selective NSAIDs.[14]

-

Quantitative Data:

| Compound Class | Specific Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Pyrazole-Pyridazine Hybrid | Compound 6f | COX-2 | 1.15 | >86.9 | [15] |

| Pyrazole-Pyridazine Hybrid | Compound 5f | COX-2 | 1.50 | >66.6 | [15] |

| Substituted Pyrazole | Compound 11 | COX-2 | 0.043 | High | [6] |

B. Phosphodiesterases (PDEs): Modulating Second Messengers

PDEs are a family of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating their intracellular levels. Pyrazole derivatives have been identified as potent inhibitors of various PDE isoforms, including PDE2 and PDE4.[16][17]

-

Mechanism of Action: By inhibiting PDE activity, these compounds prevent the breakdown of cAMP and/or cGMP, leading to an increase in their intracellular concentrations and the activation of downstream signaling pathways. This mechanism is therapeutically relevant for a range of disorders, including neurodegenerative diseases and inflammatory conditions.[16]

-

Quantitative Data:

| Compound Class | Specific Compound | Target | IC50 (nM) | Reference(s) |

| Dihydropyranopyrazole | Compound (+)-11h | PDE2 | 41.5 | [16] |

| Pyrazolo[3,4-b]pyridine-5-carboxamide | Compound 16 | PDE4 | Sub-nanomolar | [17] |

IV. Experimental Workflows for Target Validation

The identification and validation of the therapeutic targets of pyrazole compounds rely on a suite of robust experimental techniques.

A. Kinase Inhibition Assays

-

Principle: These assays measure the ability of a compound to inhibit the catalytic activity of a specific kinase. This is often done by quantifying the amount of phosphorylated substrate or the amount of ATP consumed.

-

Workflow Diagram:

Caption: A generalized workflow for a kinase inhibition assay.

B. GPCR Binding Assays

-

Principle: These assays measure the affinity of a compound for a specific GPCR, typically by competing with a radiolabeled or fluorescently tagged ligand.

-

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the GPCR of interest from cultured cells or tissues.

-

Binding Reaction: Incubate the membranes with a constant concentration of a radiolabeled ligand and varying concentrations of the unlabeled pyrazole compound.

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the pyrazole compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

C. Cellular Thermal Shift Assay (CETSA)

-

Principle: CETSA is a powerful technique for confirming target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

-

Workflow Diagram:

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

V. Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its chemical tractability and proven success in targeting a wide range of biologically important molecules ensure its continued prominence in medicinal chemistry. Future research will likely focus on the development of pyrazole-based compounds with enhanced selectivity to minimize off-target effects, as well as the exploration of novel therapeutic targets. The application of advanced techniques such as cryo-electron microscopy and sophisticated computational modeling will further aid in the rational design of the next generation of pyrazole-based drugs with improved efficacy and safety profiles.

References

-

Howlett, A. C., & Shim, J.-Y. (n.d.). Cannabinoid Receptors and Signal Transduction. Madame Curie Bioscience Database. Retrieved from [Link]

-

Iversen, L. (2018). Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System. MDPI. Retrieved from [Link]

-

Pacher, P., & Kunos, G. (2013). Neurobiology of cannabinoid receptor signaling. PMC. Retrieved from [Link]

-

Marcu, J. P., & Schechter, J. B. (2016). Cannabinoid Receptors in the Central Nervous System: Their Signaling and Roles in Disease. Frontiers in Molecular Neuroscience. Retrieved from [Link]

- Wodicka, L. M., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. Journal of Medicinal Chemistry.

-

Endocannabinoid Signaling Pathways. (2023). Encyclopedia.pub. Retrieved from [Link]

-

Singh, R., & Defea, K. (2020). The Specificity of Downstream Signaling for A1 and A2AR Does Not Depend on the C-Terminus, Despite the Importance of This Domain in Downstream Signaling Strength. PMC. Retrieved from [Link]

-

Masin, M., et al. (2020). The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. MDPI. Retrieved from [Link]

-

Kaur, H., et al. (2021). A summary of identified underlying downstream signaling of adenosine... ResearchGate. Retrieved from [Link]

-

What are Adenosine receptor antagonists and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

-

Regan, C. P., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Lasley, R. D., & Headrick, J. P. (2004). Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link]

-

A summary of identified underlying downstream signaling of adenosine... (n.d.). ResearchGate. Retrieved from [Link]

-

Gomaa, A. M., & El-Sayed, M. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

-

Li, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]

-

Fitzgerald, C. E., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Retrieved from [Link]

-

Basile, L., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Retrieved from [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. MDPI. Retrieved from [Link]

-

Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2026). ResearchGate. Retrieved from [Link]

-

de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Retrieved from [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

-

Muthubhupathi G, et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. Retrieved from [Link]

-

IC 50 values and selectivity index of pyrazolines 1-5. (n.d.). ResearchGate. Retrieved from [Link]

-

Singh, P., & Kumar, A. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PMC. Retrieved from [Link]

-

Correlation of calculated binding energy with experimental IC50 against... (n.d.). ResearchGate. Retrieved from [Link]

-

Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. Retrieved from [Link]

-

Al-Ostoot, F. H., & El-Sayed, M. A. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Retrieved from [Link]

-

Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Taylor & Francis. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2022). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. Retrieved from [Link]

-

Schindl, R., et al. (2013). Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. PMC. Retrieved from [Link]

-

Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. (2019). ResearchGate. Retrieved from [Link]

-

Lalli, C. M. (2014). Synthesis and kinetic activity analysis of substituted pyrazole, pyrazoline, and pyrazolidine alcohol dehydrogenase inhibitors. DOCS@RWU. Retrieved from [Link]

-

Hamblin, J. N., et al. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. PubMed. Retrieved from [Link]

-

Hassan, A. E. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Retrieved from [Link]

-

Chen, Y., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Retrieved from [Link]

-

A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. (2020). Asian Journal of Research in Chemistry. Retrieved from [Link]

-

Intracellular GPCR modulators enable precision pharmacology. (2025). PMC. Retrieved from [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]